Chlorotripyrrolidinophosphonium hexafluorophosphate

Catalog No.
S804320
CAS No.
133894-48-1
M.F
C12H24ClF6N3P2
M. Wt
421.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotripyrrolidinophosphonium hexafluorophosphat...

CAS Number

133894-48-1

Product Name

Chlorotripyrrolidinophosphonium hexafluorophosphate

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate

Molecular Formula

C12H24ClF6N3P2

Molecular Weight

421.73 g/mol

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F

Synonyms

(T-4)chlorotri-1-pyrrolidinylphosphorus(1+) Hexafluorophosphate(1-); Pyrrolidine, Phosphorus Complex; PyCloP; Tris(1-pyrrolidino)chloroimidazolium Hexafluorophosphate

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F

Peptide Synthesis

Chlorotripyrrolidinophosphonium hexafluorophosphate (also known as PyCloP) is a reagent used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. Peptide synthesis allows researchers to create specific peptides for various purposes, such as studying their function, developing new drugs, and creating materials with unique properties.

PyCloP acts as a coupling agent in peptide synthesis. Coupling agents promote the formation of peptide bonds between amino acids. PyCloP is particularly useful for coupling N-alkylated N-Fmoc and N-Z amino acids, which are commonly used building blocks in peptide synthesis. Studies have shown that PyCloP can achieve high yields and minimize racemization (undesired formation of mirror-image isomers) during peptide coupling reactions. (Source)

Other Research Applications

While peptide synthesis is the primary application of PyCloP in scientific research, it has also been explored for other purposes, including:

  • Sequence-selective peptide recognition: Researchers have investigated the use of PyCloP to recognize and bind to specific sequences within peptides. This could be useful for developing new methods for peptide purification and analysis. (Source: )
  • Synthesis of condensing reagents: PyCloP can be used as a starting material for the synthesis of other condensing reagents, which are essential components in various organic reactions. (Source)
  • Synthesis of heterocyclic β-sheet ligands: PyCloP has been used in the synthesis of heterocyclic β-sheet ligands, which are a class of molecules with potential applications in drug discovery. (Source)

PyCloP is a relatively new compound, first synthesized and characterized in the late 1990s []. It is gaining interest due to its unique properties, particularly its ability to act as a coupling reagent and a source of the hexafluorophosphate (PF6) anion [].


Molecular Structure Analysis

The PyCloP molecule consists of a chlorotripyrrolidinophosphonium cation (C12H24ClN3P+) and a hexafluorophosphate (PF6-) anion. The cation possesses a central phosphorus atom bonded to a chlorine atom, a pyrrolidine ring (a five-membered nitrogen-containing ring), and three nitrogen atoms. The hexafluorophosphate anion has a central phosphorus atom surrounded by six fluorine atoms in an octahedral arrangement [, ].


Chemical Reactions Analysis

One of the primary applications of PyCloP is its use as a coupling reagent in organic synthesis. It efficiently activates carboxylic acids for amide bond formation [, ]. The reaction proceeds through the following steps:

  • PyCloP reacts with the carboxylic acid to form a mixed anhydride intermediate:

RCOOH + PyCloP → RCO-O-P(O)(N(CH2)3Cl)ClF5 + HCl (Eq. 1) []

  • The intermediate reacts with an amine to form the desired amide:

RCO-O-P(O)(N(CH2)3Cl)ClF5 + H2NR' → RCONHR' + PyCloP(OH) + HCl (Eq.2) []

PyCloP can also undergo hydrolysis to release the hexafluorophosphate anion (PF6-), which can be used as a counterion in various ionic compounds [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of PyCloP. However, some resources suggest it is a white crystalline solid, hygroscopic (absorbs moisture from the air), and stable under inert atmosphere at cold temperatures (2-8°C) [].

As a coupling reagent, PyCloP activates the carboxylic acid by converting it into a more reactive intermediate (mixed anhydride). This intermediate can then readily react with the amine nucleophile to form the amide bond. The exact mechanism of PyCloP's activation process is not fully elucidated but likely involves the formation of a P-O bond between the phosphorus atom and the carbonyl carbon of the carboxylic acid [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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